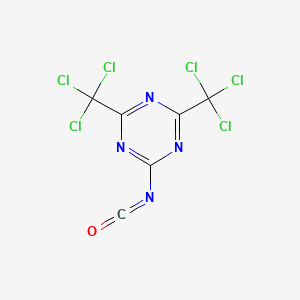
3,3',4'-Trichloroazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’,4’-Trichloroazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its three chlorine substituents at the 3, 3’, and 4’ positions on the benzene rings. Azo compounds are widely recognized for their vibrant colors and are commonly used as dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3’,4’-Trichloroazobenzene can be synthesized through the reduction of 3,4-dichloronitrobenzene. One efficient method involves the use of lithium aluminum hydride as a reducing agent. The reaction typically proceeds under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of 3,3’,4’-Trichloroazobenzene often involves large-scale reduction processes using stannous chloride in ethanol and concentrated hydrochloric acid. This method is favored for its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’,4’-Trichloroazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction of the azo group can yield hydrazo derivatives.
Substitution: Chlorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or stannous chloride in ethanol are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Azoxy Derivatives: Formed through oxidation.
Hydrazo Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3,3’,4’-Trichloroazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of azo compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3,3’,4’-Trichloroazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Azobenzene: The simplest azo compound, consisting of two phenyl rings linked by an N=N bond.
3,3’,4,4’-Tetrachloroazobenzene: Similar structure but with an additional chlorine atom at the 4 position.
3,3’,4,4’-Tetrachloroazoxybenzene: An oxidized form of 3,3’,4,4’-Tetrachloroazobenzene .
Uniqueness: 3,3’,4’-Trichloroazobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of three chlorine atoms enhances its stability and makes it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
28100-20-1 |
|---|---|
Molekularformel |
C12H7Cl3N2 |
Molekulargewicht |
285.6 g/mol |
IUPAC-Name |
(3-chlorophenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-2-1-3-9(6-8)16-17-10-4-5-11(14)12(15)7-10/h1-7H |
InChI-Schlüssel |
BHFVYEXUVHIJOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)



![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)



![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)




